1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid is a cyclic homologue of proline, characterized by its unique azetidine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The reaction conditions often include the use of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yield and purity. The use of catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, has shown promise in enhancing the efficiency of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a proline antagonist in plant tissue cultures.
Medicine: Explored for its potential as a thrombin inhibitor and in the design of novel pharmacophores.
Industry: Utilized in catalytic processes and polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure contributes to its unique reactivity, allowing it to act as a bioisostere for other nitrogen-containing heterocycles . This reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Aziridine: A related three-membered nitrogen-containing heterocycle.
Uniqueness
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid is unique due to its specific cyclopentylacetyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a building block for complex heterocyclic compounds and its reactivity in various chemical reactions.
Properties
IUPAC Name |
1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFVMBVVCFGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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